molecular formula C10H20BrNO B2772095 2-bromo-N,N-dipropylbutanamide CAS No. 81042-15-1

2-bromo-N,N-dipropylbutanamide

Cat. No.: B2772095
CAS No.: 81042-15-1
M. Wt: 250.18
InChI Key: VAFSRWXRIRJBKH-UHFFFAOYSA-N
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Description

2-Bromo-N,N-dipropylbutanamide is an organic compound with the molecular formula C10H20BrNO. It is a brominated amide, characterized by the presence of a bromine atom attached to the second carbon of the butanamide chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

2-Bromo-N,N-dipropylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information available indicates that 2-bromo-N,N-dipropylbutanamide is an irritant . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin, eyes, or clothing . Use of personal protective equipment is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dipropylbutanamide typically involves the bromination of N,N-dipropylbutanamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). The reaction is usually conducted at room temperature, and the progress is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dipropylbutanamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of N,N-dipropylbutanamide derivatives with different substituents.

    Elimination Reactions: Formation of alkenes such as N,N-dipropylbut-2-enamide.

    Reduction: Formation of N,N-dipropylbutanamide.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dipropylbutanamide involves its reactivity as a brominated amide. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N,N-diethylbutanamide
  • 2-Bromo-N-butyl-N-methylbutanamide
  • 2-Bromo-N-(3-methoxypropyl)butanamide
  • 2-Bromo-N-(3-methoxyphenyl)butanamide

Uniqueness

2-Bromo-N,N-dipropylbutanamide is unique due to its specific substitution pattern and the presence of propyl groups. This structural feature influences its reactivity and the types of reactions it can undergo, making it distinct from other brominated amides.

Properties

IUPAC Name

2-bromo-N,N-dipropylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20BrNO/c1-4-7-12(8-5-2)10(13)9(11)6-3/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFSRWXRIRJBKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C(CC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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